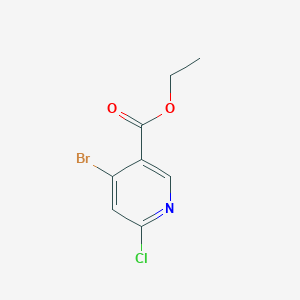
Ethyl 4-bromo-6-chloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-6-chloronicotinate is a chemical compound with the CAS Number: 1807221-07-3 . It has a molecular weight of 264.51 . The IUPAC name for this compound is this compound . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at refrigerator temperatures .Aplicaciones Científicas De Investigación
Spectroscopic Analysis
Karabacak et al. (2016) conducted a comprehensive spectroscopic study on a closely related molecule, ethyl-6-chloronicotinate, using FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy. The study provides insights into the structural and physicochemical properties of the molecule, including electronic properties, molecular electrostatic potential, and thermodynamic features, which are crucial for understanding its reactivity and potential applications in various fields Karabacak, Calisir, Kurt, Kose, & Atac, 2016.
Synthesis of Pharmaceutical Intermediates
Andersen et al. (2013) developed a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, where ethyl 6-chloro-5-cyano-2-methylnicotinate, a compound similar to Ethyl 4-bromo-6-chloronicotinate, was used as a key intermediate. This synthesis supports preclinical and clinical studies, highlighting the importance of such intermediates in drug development Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013.
Role in Polymerization Processes
Furuncuoglu et al. (2010) investigated the role of chain transfer agents in free radical polymerization kinetics, where this compound could potentially serve as an analogous compound in understanding the polymerization behavior of various monomers. The study contributes to the development of polymers with designed properties by manipulating polymerization kinetics through the use of specific chain transfer agents Furuncuoglu, Ugur, Degirmenci, & Aviyente, 2010.
Catalysis and Chemical Transformations
Huang et al. (2017) explored the systematic engineering of single substitution in Zirconium Metal-Organic Frameworks (Zr-MOFs) for high-performance catalysis. While this compound was not directly studied, the research on modifying organic frameworks with different substituents, such as ethyl, bromo, chloro, and fluoro, reflects the potential application of this compound in enhancing catalytic performance by altering the chemical environment around the catalytic center Huang, Yuan, Drake, Yang, Pang, Qin, Li, Zhang, Wang, Jiang, & Zhou, 2017.
Safety and Hazards
The safety information for Ethyl 4-bromo-6-chloronicotinate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
ethyl 4-bromo-6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSPRZMIFJQURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
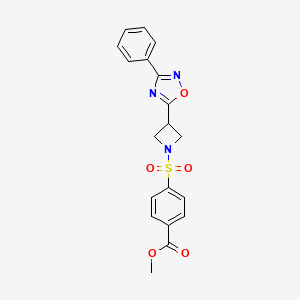
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)

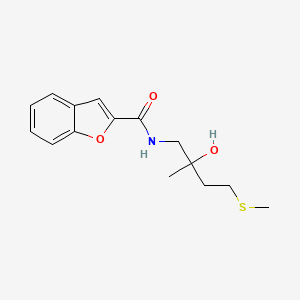
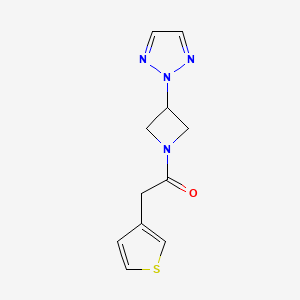


![1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2876152.png)
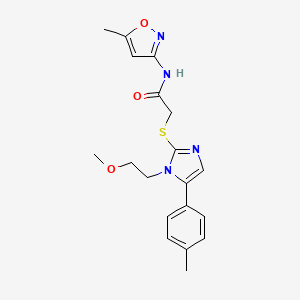
![7-Fluoro-2-methyl-3-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876154.png)

![2-[(2S)-oxiran-2-yl]-1-benzofuran](/img/structure/B2876157.png)
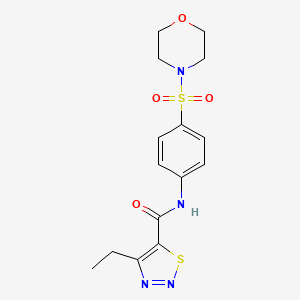
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2876161.png)
